6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL
Overview
Description
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL is an organic compound characterized by the presence of a trifluoromethyl group attached to an indane structure The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical and physical properties of the compound
Mechanism of Action
Target of Action
Trifluoromethyl groups are often found in pharmaceutical compounds due to their unique physicochemical properties . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Trifluoromethyl groups can influence the interaction of the compound with its targets, potentially enhancing binding affinity or selectivity .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Trifluoromethyl groups can affect the metabolic pathways of the compound, potentially leading to unique downstream effects .
Pharmacokinetics
Trifluoromethyl groups can enhance the lipophilicity and metabolic stability of a compound, which could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL typically involves the introduction of the trifluoromethyl group into the indane structure. One common method is the trifluoromethylation of indane derivatives using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 6-(Trifluoromethyl)-2,3-dihydro-1H-indane.
Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-2,3-dihydro-1H-indane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of a hydroxyl group, affecting its chemical properties and reactivity.
Uniqueness
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAICRPHZHDNVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731271 | |
Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869725-46-2 | |
Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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